![molecular formula C23H14N4O4 B3675141 2-[3-NITRO-4-(8-QUINOLYLOXY)PHENYL]-5-PHENYL-1,3,4-OXADIAZOLE](/img/structure/B3675141.png)
2-[3-NITRO-4-(8-QUINOLYLOXY)PHENYL]-5-PHENYL-1,3,4-OXADIAZOLE
Übersicht
Beschreibung
2-[3-NITRO-4-(8-QUINOLYLOXY)PHENYL]-5-PHENYL-1,3,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Zukünftige Richtungen
The future directions for research on “8-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]quinoline” and similar compounds could involve further exploration of their synthesis and potential biological activities. Given the broad range of activities exhibited by oxadiazole derivatives, these compounds may have potential for the development of new drugs .
Wirkmechanismus
Target of Action
It is known that many oxadiazole derivatives exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It is known that oxadiazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
It is known that oxadiazole derivatives can affect various biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
It is known that the solubility of oxadiazole derivatives in water can influence their bioavailability .
Result of Action
It is known that oxadiazole derivatives can have various biological effects, such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-NITRO-4-(8-QUINOLYLOXY)PHENYL]-5-PHENYL-1,3,4-OXADIAZOLE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-nitro-4-(8-quinolyloxy)aniline with a suitable carboxylic acid derivative to form the corresponding amide. This amide is then cyclized under acidic or basic conditions to form the 1,3,4-oxadiazole ring. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[3-NITRO-4-(8-QUINOLYLOXY)PHENYL]-5-PHENYL-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The phenyl and quinolinyloxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products:
Reduction: Formation of 2-[3-AMINO-4-(8-QUINOLYLOXY)PHENYL]-5-PHENYL-1,3,4-OXADIAZOLE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[3-NITRO-4-(8-QUINOLYLOXY)PHENYL]-5-PHENYL-1,3,4-OXADIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites
Vergleich Mit ähnlichen Verbindungen
- 2-[3-NITRO-4-(8-QUINOLYLOXY)PHENYL]-5-PHENYL-1,2,4-OXADIAZOLE
- 2-[3-NITRO-4-(8-QUINOLYLOXY)PHENYL]-5-PHENYL-1,3,4-THIADIAZOLE
- 2-[3-NITRO-4-(8-QUINOLYLOXY)PHENYL]-5-PHENYL-1,3,4-TRIAZOLE
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring, where oxadiazole, thiadiazole, and triazole rings have different heteroatoms.
- Chemical Properties: These differences in structure lead to variations in chemical reactivity, stability, and biological activity.
- Uniqueness: 2-[3-NITRO-4-(8-QUINOLYLOXY)PHENYL]-5-PHENYL-1,3,4-OXADIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
2-(3-nitro-4-quinolin-8-yloxyphenyl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O4/c28-27(29)18-14-17(23-26-25-22(31-23)16-6-2-1-3-7-16)11-12-19(18)30-20-10-4-8-15-9-5-13-24-21(15)20/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFWPULCDCJJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)OC4=CC=CC5=C4N=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



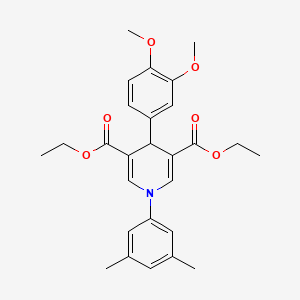
![{4-[(2-iodobenzoyl)amino]phenoxy}acetic acid](/img/structure/B3675067.png)
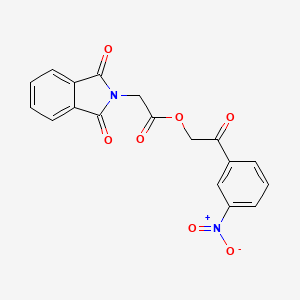
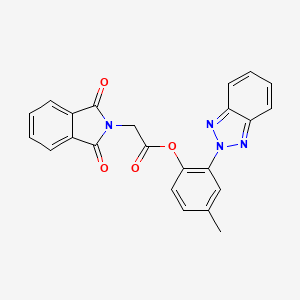
![4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile](/img/structure/B3675080.png)
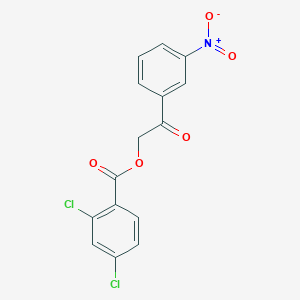
![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B3675088.png)
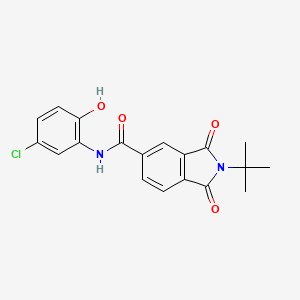
![N-[3-(3,4-dimethylphenoxy)phenyl]acetamide](/img/structure/B3675097.png)

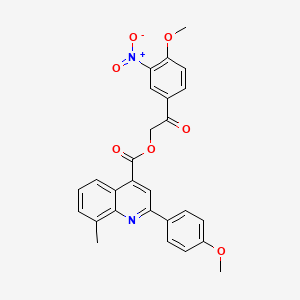
![4-methyl-1-[4-(phenylethynyl)benzoyl]piperidine](/img/structure/B3675132.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3675136.png)
